molecular formula C9H10N2O2S B070418 Methyl 3-(carbamothioylamino)benzoate CAS No. 192948-00-8

Methyl 3-(carbamothioylamino)benzoate

Cat. No. B070418
CAS No.: 192948-00-8
M. Wt: 210.26 g/mol
InChI Key: KEAKBCHDLHTKKT-UHFFFAOYSA-N
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Patent
US08236801B2

Procedure details

At −10° C. sulfuric acid (0.46 mL) is added dropwise to a solution of methyl 3-aminobenzoate (17.2 mmol) in chlorobenzene (19 mL). After 15 min potassium thiocyanate (18.2 mmol) is added portionwise over 30 min. The mixture is treated with 18-crown-6 (0.18 mmol), heated to 100° C. for 16 h and allowed to cool to rt. After 4 h the obtained precipitate is filtered off and washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL). The residue is diluted with water (390 mL) and the suspension is stirred for 30 min. After filtration the residue is washed twice with water (130 ml, each), concentrated in vacuo and dried additionally by azeotropic removal of water with toluene. The obtained product is used without further purification. LC-MS: tR=0.66 min; [M+H]+=211.0.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
17.2 mmol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
18.2 mmol
Type
reactant
Reaction Step Two
Quantity
0.18 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11].[S-:17][C:18]#[N:19].[K+].C1OCCOCCOCCOCCOCCOC1>ClC1C=CC=CC=1>[CH3:13][O:12][C:10](=[O:11])[C:9]1[CH:14]=[CH:15][CH:16]=[C:7]([NH:6][C:18]([NH2:19])=[S:17])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
17.2 mmol
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
19 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
potassium thiocyanate
Quantity
18.2 mmol
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
0.18 mmol
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the suspension is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
After 4 h the obtained precipitate is filtered off
Duration
4 h
WASH
Type
WASH
Details
washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL)
ADDITION
Type
ADDITION
Details
The residue is diluted with water (390 mL)
FILTRATION
Type
FILTRATION
Details
After filtration the residue
WASH
Type
WASH
Details
is washed twice with water (130 ml
CONCENTRATION
Type
CONCENTRATION
Details
each), concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried additionally by azeotropic removal of water with toluene
CUSTOM
Type
CUSTOM
Details
The obtained product is used without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(C1=CC(=CC=C1)NC(=S)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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